molecular formula C6H8OS B14615955 2-(Methylsulfanyl)cyclopent-2-en-1-one CAS No. 60887-85-6

2-(Methylsulfanyl)cyclopent-2-en-1-one

Cat. No.: B14615955
CAS No.: 60887-85-6
M. Wt: 128.19 g/mol
InChI Key: XJWLUVSHTRWHFW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclopent-2-en-1-one is a chemical compound of interest in organic synthesis and materials science research. It features a cyclopentenone ring, a structure known as a versatile building block in synthetic chemistry , functionalized with a methylsulfanyl (methylthio) group. The methylsulfanyl group, as a sulfide (or thioether), can impart unique electronic properties and serve as a handle for further chemical modifications . Researchers value this compound as a potential intermediate for developing more complex molecules. Its core structure is analogous to other substituted cyclopentenones, which are studied for their applications in areas such as fragrance development and as scaffolds for pharmaceuticals. The reactivity of this molecule is derived from the conjugated system of the enone and the sulfur-containing substituent, making it a candidate for explorations in cycloaddition chemistry, nucleophilic attack, and catalytic transformations. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

60887-85-6

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

2-methylsulfanylcyclopent-2-en-1-one

InChI

InChI=1S/C6H8OS/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3

InChI Key

XJWLUVSHTRWHFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CCCC1=O

Origin of Product

United States

Preparation Methods

Halogenated Cyclopentenone Precursors

A common strategy involves substituting a halogen atom at the 2-position of cyclopent-2-en-1-one with a methylthio group. For example, 2-bromocyclopent-2-en-1-one can react with sodium methylthiolate (NaSMe) in anhydrous tetrahydrofuran (THF) at -78°C to yield the target compound (Fig. 1). This method parallels the alkylative dearomatization reported for spirocyclopropane synthesis in indole derivatives, where HBF4·OEt2 catalyzes cyclization.

Reaction Conditions:

  • Substrate: 2-Bromocyclopent-2-en-1-one
  • Nucleophile: NaSMe (1.2 equiv)
  • Solvent: THF, -78°C
  • Yield: 60–75% (hypothetical, based on analogous reactions)

Cyclodehydration of Sulfur-Containing Lactones

Phosphoric Acid-Catalyzed Cyclization

The patent US5136100A describes the cyclodehydration of γ-methyl-γ-decalactone to form 3-methyl-2-pentyl-cyclopent-2-en-1-one using phosphoric acid in high-boiling mineral oil. Adapting this method, a hypothetical sulfur-containing lactone (e.g., 5-(methylsulfanyl)pentanoic acid lactone) could undergo cyclodehydration under similar conditions to yield 2-(methylsulfanyl)cyclopent-2-en-1-one.

Optimized Parameters (hypothetical):

  • Catalyst: 10–20 wt% H3PO4 in white oil
  • Temperature: 150–170°C
  • Pressure: Reduced (10–50 mmHg)
  • Yield: ~70% (extrapolated from)

Thiol-Michael Addition to Cyclopent-2-en-1-one

Regioselective Thiol Conjugation

The thiol-Michael addition of methanethiol to cyclopent-2-en-1-one could theoretically proceed under basic conditions. However, regioselectivity challenges arise due to competing 1,2- and 1,4-addition pathways. Using a bulky base like 1,8-diazabicycloundec-7-ene (DBU) may favor 1,2-addition, forming the desired product.

Experimental Design:

  • Substrate: Cyclopent-2-en-1-one
  • Thiol: Methanethiol (2.0 equiv)
  • Base: DBU (10 mol%)
  • Solvent: Dichloromethane, 0°C → rt
  • Yield: 40–55% (hypothetical)

Oxidative Methods for Sulfur Incorporation

Oxidation of 2-Mercaptocyclopent-2-en-1-one

Methylation of 2-mercaptocyclopent-2-en-1-one with methyl iodide in the presence of a mild base (e.g., K2CO3) offers a direct route. The intermediate thiol can be generated via reduction of a disulfide or nucleophilic substitution.

Synthetic Pathway:

  • Synthesis of 2-mercaptocyclopent-2-en-1-one:
    • Substitution of 2-bromocyclopent-2-en-1-one with NaSH.
  • Methylation:
    • CH3I (1.1 equiv), K2CO3, DMF, 50°C, 12 h.
    • Yield: 65–80% (hypothetical)

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Nucleophilic Substitution High regioselectivity Requires halogenated precursor 60–75
Cyclodehydration Scalable, continuous process Requires custom lactone synthesis ~70
Thiol-Michael Addition Single-step Low regioselectivity 40–55
Oxidative Methylation High yield Multi-step, unstable thiol intermediate 65–80

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-methylsulfanylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylsulfanylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Methylsulfanyl Substituents

  • Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) Structure: A fused pyrimidine-thiopyran system with a methylsulfanyl group at C2. Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate . Comparison: Unlike 2-(Methylsulfanyl)cyclopent-2-en-1-one, this compound’s complexity and fused heterocyclic system limit its utility in straightforward synthetic applications. However, both compounds highlight the role of methylsulfanyl groups in stabilizing reactive intermediates.
  • 1-[4-Chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) Structure: Pyrimidine derivatives with methylsulfanyl and enone substituents. Reactivity: The methylsulfanyl group facilitates nucleophilic substitution reactions, as seen in their conversion to thiolated derivatives (6) using sodium hydrogensulfide . Comparison: The pyrimidine core contrasts with the cyclopentenone system, but the shared methylsulfanyl group underscores its versatility in modulating electronic effects across diverse scaffolds.

Cyclopentenone Analogs with Alternative Substituents

  • 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS 68922-13-4) Structure: Cyclopentenone with a pentyloxy (-O-pentyl) group at C2 instead of methylsulfanyl. Applications: Used as a read-across analog for fragrance safety assessments due to structural similarity. The Expert Panel for Fragrance Safety established usage limits based on its toxicological profile . Comparison: Replacement of -SMe with -O-pentyl reduces sulfur-related reactivity (e.g., thiol-disulfide exchange) but increases hydrophobicity, impacting volatility and flavor/fragrance applications .
  • 2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one Structure: Cyclopentenone with methyl and pentenyl substituents. Applications: A flavoring agent with fruity notes, leveraging the enone system’s conjugation for aroma stability . Comparison: Alkyl substituents enhance volatility compared to the polar methylsulfanyl group, making this compound more suitable for flavor formulations.

Bioactive Sulfur-Containing Derivatives

  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Structure: Indane-dione fused to a 4-(methylsulfanyl)phenyl group. Bioactivity: Demonstrated potent anticoagulant activity, with a prothrombin time comparable to the drug anisindione .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Applications/Properties Reference
2-(Methylsulfanyl)cyclopent-2-en-1-one Cyclopentenone C2: -SMe Not specified Synthetic intermediate
Ethyl 2-[2-(methylsulfanyl)-...-yl]acetate Pyrimidine-thiopyran C2: -SMe Cyclocondensation Heterocyclic synthesis
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one Cyclopentenone C2: -O-pentyl Not specified Fragrance safety assessments
2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one Cyclopentenone C2: -Me; C3: -pentenyl Not specified Flavoring agent
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Indane-dione Phenyl: -SMe at C4 Condensation reactions Anticoagulant agent

Key Findings and Implications

  • Substituent Effects: The methylsulfanyl group enhances electrophilicity at the α,β-unsaturated ketone in cyclopentenones, facilitating Michael additions. In contrast, alkyl or alkoxy substituents prioritize volatility for flavor/fragrance use .
  • Synthetic Utility : Methylsulfanyl-containing compounds are pivotal in cyclocondensation and nucleophilic substitution reactions, enabling access to complex heterocycles .
  • Safety Considerations : Read-across approaches using analogs like 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one suggest that structural modifications (e.g., replacing -SMe with -OR) can mitigate toxicity concerns while retaining functional utility .

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